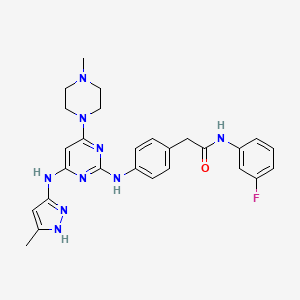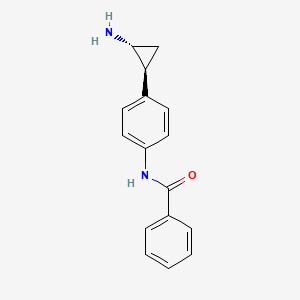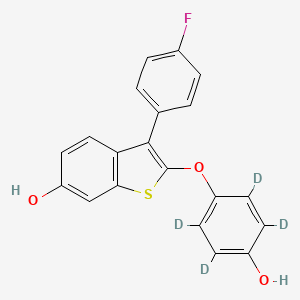![molecular formula C22H21ClN6 B12420959 (6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BY27 is a potent and selective inhibitor of the second bromodomains of bromodomain and extra-terminal domain proteins. These proteins include BRD2, BRD3, BRD4, and BRDT. BY27 has shown significant anticancer activity by inhibiting the growth of tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BY27 is synthesized through a series of chemical reactions involving the formation of a triazole group, which is crucial for its selective inhibition of bromodomain and extra-terminal domain proteins. The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions to form the final compound .
Industrial Production Methods
The industrial production of BY27 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
BY27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of BY27 .
Aplicaciones Científicas De Investigación
BY27 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of bromodomain and extra-terminal domain proteins.
Biology: Employed in cellular studies to understand the role of bromodomain and extra-terminal domain proteins in gene regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting bromodomain and extra-terminal domain proteins .
Mecanismo De Acción
BY27 exerts its effects by selectively inhibiting the second bromodomains of bromodomain and extra-terminal domain proteins. The triazole group of BY27 forms a water-bridged hydrogen-bonding network with specific amino acids in the bromodomain and extra-terminal domain proteins, leading to its selective inhibition. This inhibition disrupts the interaction between bromodomain and extra-terminal domain proteins and acetylated histones, thereby affecting gene expression and inhibiting tumor growth .
Comparación Con Compuestos Similares
BY27 is unique due to its high selectivity for the second bromodomains of bromodomain and extra-terminal domain proteins. Other similar compounds include:
JQ1: A pan-inhibitor of bromodomain and extra-terminal domain proteins with less selectivity for the second bromodomains.
OTX015: Another pan-inhibitor with broader activity against bromodomain and extra-terminal domain proteins.
ABBV-744: A selective inhibitor of the second bromodomains, similar to BY27, but with different selectivity profiles .
BY27 stands out due to its improved safety profile and higher selectivity, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C22H21ClN6 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
Clave InChI |
MDRXOFSNECSECW-HXUWFJFHSA-N |
SMILES isomérico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


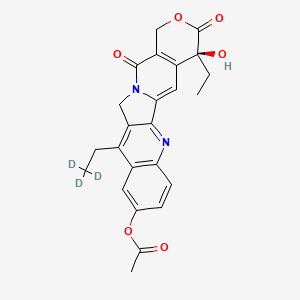
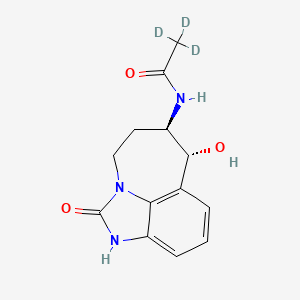

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
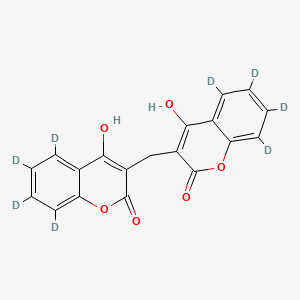
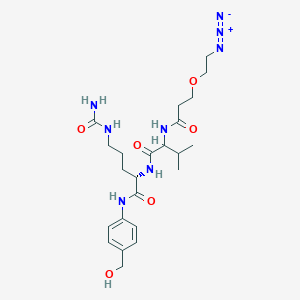
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
